2,4-Dimethyl-5-nitropyridine
Overview
Description
2,4-Dimethyl-5-nitropyridine is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 4th positions and a nitro group at the 5th position on the pyridine ring.
Mechanism of Action
Target of Action
Nitropyridines, the class of compounds to which 2,4-dimethyl-5-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Nitropyridines generally react with n2o5 in an organic solvent to form the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including the suzuki–miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
The nitropyridines are known to participate in various chemical reactions that could potentially lead to various molecular and cellular effects .
Action Environment
The reaction conditions, such as the presence of certain solvents or reagents, can significantly affect the reactions involving nitropyridines .
Biochemical Analysis
Biochemical Properties
It is known that nitropyridines, a class of compounds to which 2,4-Dimethyl-5-nitropyridine belongs, can undergo various reactions . For instance, they can react with N2O5 in an organic solvent to give the N-nitropyridinium ion
Molecular Mechanism
It is known that nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-5-nitropyridine can be synthesized through the nitration of 2,4-dimethylpyridine. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed:
Reduction: 2,4-Dimethyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2,4-Dimethyl-5-carboxypyridine
Scientific Research Applications
2,4-Dimethyl-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
2,4-Dimethylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-3-nitropyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
5-Nitro-2,4-lutidine: Another nitro-substituted pyridine with similar properties but different industrial applications .
Uniqueness: 2,4-Dimethyl-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a compound with versatile chemical behavior .
Properties
IUPAC Name |
2,4-dimethyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-6(2)8-4-7(5)9(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAJNANLBOHCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547486 | |
Record name | 2,4-Dimethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-99-3 | |
Record name | 2,4-Dimethyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2,4-dimethyl-5-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the synthetic approach described in the paper for producing 2,4-dimethyl-5-nitropyridine?
A1: The research presents a novel multicomponent synthesis of this compound. [] A key advantage of this method is its ability to produce previously undescribed 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine, which can then be oxidized to yield the target compound. [] This approach utilizes readily available starting materials and offers a more efficient route compared to previous methods, expanding the accessibility of this class of compounds for further research.
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